

Comparison of Miransertib and Alpelisib for PROS

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Compound Focus: Miransertib

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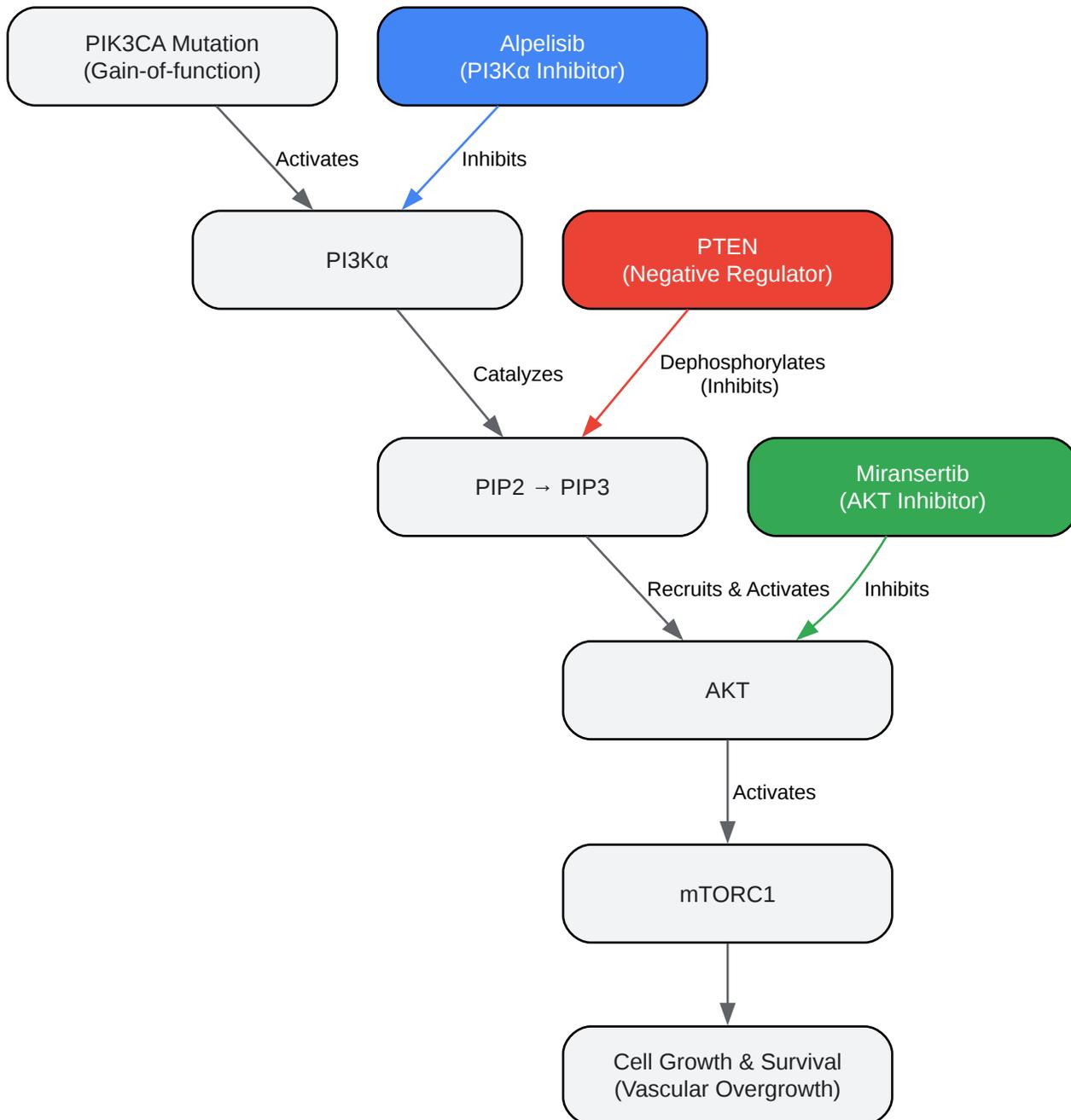
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Feature	Miransertib (ARQ 092)	Alpelisib (PIQRAY/VIJOICE)
Molecular Target	Pan-AKT inhibitor (blocks AKT1, AKT2, AKT3) [1] [2]	PI3K α inhibitor (blocks p110 α catalytic subunit) [2] [3] [4]
Primary Mechanism	Inhibits downstream AKT kinase, preventing phosphorylation of downstream effectors [1] [2]	Inhibits the catalytic activity of mutant PI3K α , reducing upstream pathway activation [2] [4]
Key Efficacy Data in PROS	Safety is primary data ; designed efficacy assessment was not feasible due to study limitations [1].	37.5% (12/32) of patients achieved $\geq 20\%$ target lesion volume reduction at 24 weeks [4].
Supporting Pre-clinical Data	Showed prevention and reduction of vascular malformations in mouse models [1].	Effectively prevented and improved established vascular malformations in a PROS mouse model; improved patient survival [2].
Reported Adverse Events	Most common: decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%); one Grade 3 event (deep vein thrombosis) [1].	Most common: hyperglycemia (12.3%), aphthous ulcer (10.5%); managed with prophylactic measures [4].

Feature	Miransertib (ARQ 092)	Alpelisib (PIQRAY/VIJOICE)
Clinical Status in PROS	Phase 1/2 trial (MOSAIC) completed; primary outcome was safety/tolerability [1].	FDA-approved (VIJOICE) for severe PROS in patients ≥ 2 years requiring systemic therapy [3] [4].

Mechanisms of Action in the PI3K/AKT Pathway

The following diagram illustrates how **miransertib** and alpelisib target different nodes within the same signaling pathway, which is hyperactive in PROS due to gain-of-function mutations in the PIK3CA gene.



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The diagram shows that activation of the PI3K/AKT/mTOR pathway drives the cellular overgrowth and survival seen in PROS [5].

- **Alpelisib** acts upstream by directly inhibiting the overactive PI3K α protein, the product of the mutated PIK3CA gene [2] [3].
- **Miransertib** acts downstream by inhibiting the activity of AKT after it has been activated [1] [2].

Experimental Data and Protocols

For research and development professionals, the methodologies from key studies are detailed below.

Miransertib: MOSAIC Phase 1/2 Trial (NCT03094832) [1]

- **Objective:** Initially to assess clinical efficacy, but amended to primarily evaluate safety and tolerability due to limitations in standardized disease burden assessment.
- **Population:** 49 participants (45 with PROS, 4 with Proteus syndrome), aged 2-41 years.
- **Intervention:** Oral **miransertib** with a starting dose of 15 mg/m² daily, escalated to 25 mg/m² daily after 3 cycles if tolerated. Median treatment duration was 20.5 months.
- **Efficacy Assessment Challenge:** The original protocol lacked standardized imaging (MRI) protocols and validated response criteria for PROS's heterogeneous lesions, making a centralized, objective efficacy analysis unfeasible.
- **Conclusion:** The study confirmed the drug's safety profile but could not generate definitive efficacy metrics for PROS.

Alpelisib: EPIK-P1 Study (NCT04285723) & Pre-clinical Models [2] [4]

- **Study Design:** A non-interventional, retrospective chart review of 57 pediatric and adult patients with severe PROS who received alpelisib via compassionate use.
- **Pre-clinical Model:** A genetically engineered mouse model of PIK3CA-driven capillary-venous malformation was used. Mice were treated with alpelisib, **miransertib**, or rapamycin (an mTORC1 inhibitor) to compare drug effects.
- **Intervention:** Patients received oral alpelisib (dosing not specified in results).
- **Primary Endpoint:** The proportion of patients with a $\geq 20\%$ reduction in the volume of target lesion(s) assessed by magnetic resonance imaging (MRI) at 24 weeks.
- **Key Finding:** Alpelisib demonstrated significant reduction of vascular malformations in the mouse model and in patients, with 37.5% achieving the primary endpoint [4].

Key Insights for Professionals

- **Therapeutic Positioning:** The direct inhibition of the mutated, overactive protein (PI3K α) by alpelisib may explain its more pronounced efficacy in reducing PROS lesion volume in clinical observations [2]

- [4]. **Miransertib** remains a scientifically relevant agent for investigating AKT inhibition in this pathway.
- **Considerations for Future Research:** The challenge of standardizing objective, quantifiable endpoints for heterogeneous rare diseases like PROS, as encountered in the MOSAIC trial, is a critical lesson for future clinical trial design in the field [1].

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